8-chloro-2-(2-furyl)-4-quinolinecarbohydrazide
Overview
Description
8-chloro-2-(2-furyl)-4-quinolinecarbohydrazide is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a chloro group at the 8th position, a furan ring at the 2nd position, and a carbohydrazide group at the 4th position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-2-(2-furyl)-4-quinolinecarbohydrazide typically involves the following steps:
Formation of 8-chloro-2-(2-furyl)quinoline-4-carboxylic acid: This intermediate can be synthesized by reacting 8-chloroquinoline with 2-furylboronic acid under Suzuki coupling conditions.
Conversion to 8-chloro-2-(2-furyl)quinoline-4-carbohydrazide: The carboxylic acid intermediate is then converted to the carbohydrazide by reacting it with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-chloro-2-(2-furyl)-4-quinolinecarbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The carbohydrazide group can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of 8-chloro-2-(2-furyl)-4-quinolinecarboxylic acid.
Reduction: Formation of 8-chloro-2-(2-furyl)-4-quinolinecarbohydrazine.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-chloro-2-(2-furyl)-4-quinolinecarbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 8-chloro-2-(2-furyl)-4-quinolinecarbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes involved in DNA replication and repair, leading to inhibition of cell proliferation.
Pathways Involved: It may interfere with signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
8-chloro-2-(2-furyl)quinoline-4-carboxylic acid: Similar structure but lacks the carbohydrazide group.
8-chloro-2-(2-furyl)-N-(3-isoxazolylmethyl)-N-methyl-4-quinolinecarboxamide: Contains an isoxazole ring and a carboxamide group instead of the carbohydrazide group.
Uniqueness
8-chloro-2-(2-furyl)-4-quinolinecarbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for developing new therapeutic agents and materials.
Properties
IUPAC Name |
8-chloro-2-(furan-2-yl)quinoline-4-carbohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2/c15-10-4-1-3-8-9(14(19)18-16)7-11(17-13(8)10)12-5-2-6-20-12/h1-7H,16H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQHJLOLRYUGMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)NN)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.